5-Bromo-7-methyl-1H-indole-4-carbaldehyde
Description
5-Bromo-7-methyl-1H-indole-4-carbaldehyde is a brominated indole derivative featuring a methyl group at position 7 and a carbaldehyde functional group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive aldehyde moiety and halogenated aromatic system. The bromine atom enhances electrophilic substitution reactivity, while the methyl group contributes steric bulk and lipophilicity. The carbaldehyde group enables condensation reactions, making it valuable for constructing heterocycles or Schiff bases .
Properties
IUPAC Name |
5-bromo-7-methyl-1H-indole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTGOLAYXQKKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination Reaction
4-Bromo-2-methylaniline undergoes iodination using reagents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) in acetonitrile. This step introduces an iodine atom at position 6 of the aromatic ring, yielding 4-bromo-2-iodo-6-methylaniline (Formula II). Key conditions include:
Sonogashira Coupling
Formula II reacts with trimethylsilylacetylene (Formula III) via a palladium-catalyzed Sonogashira coupling. This step installs an alkyne moiety at position 2, forming 4-bromo-6-(trimethylsilylethynyl)-2-methylaniline (Formula IV). Optimized parameters include:
Cyclization to Indole Core
Formula IV undergoes base-mediated cyclization in polar aprotic solvents (e.g., NMP, DMF) to form 5-bromo-7-methylindole (Formula V). Potassium tert-butoxide (2.2–5.0 equiv) at 60°C for 2 hours achieves cyclization with:
Regioselective Formylation Strategies
Introducing a carbaldehyde group at position 4 of the indole nucleus requires overcoming the inherent electronic bias of the heterocycle, where electrophilic substitution typically occurs at position 3. Below are theorized methods based on analogous transformations:
Directed Ortho-Metalation (DoM)
A directed metalation strategy could leverage the indole’s substituents to guide formylation:
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Protection of Indole Nitrogen : Temporarily convert the NH group to a directing group (e.g., amide, sulfonamide) to polarize electron density.
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Lithiation : Treat with a strong base (e.g., LDA, LTMP) at low temperatures (–78°C) to deprotonate position 4.
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Electrophilic Quench : Introduce formyl via DMF or carbon dioxide followed by acidic workup.
Hypothetical Conditions :
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Base : LDA (2.0 equiv) in THF at –78°C
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Electrophile : DMF (3.0 equiv)
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Yield Estimate : 40–60% (based on similar indole functionalizations)
Transition Metal-Catalyzed C–H Activation
Palladium or rhodium catalysts could enable direct C–H bond formylation:
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Catalyst System : Pd(OAc)₂ (0.1 equiv), 1,10-phenanthroline (0.2 equiv)
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Oxidant : Ag₂CO₃ (2.0 equiv)
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Carbon Source : Paraformaldehyde or CO gas
Challenges : Competing reactivity at position 3 and catalyst poisoning by the bromine substituent.
Vilsmeier-Haack Formylation (Modified)
While classical Vilsmeier-Haack conditions target position 3, steric hindrance from the 7-methyl group might favor substitution at position 4:
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Reagents : POCl₃ (3.0 equiv), DMF (5.0 equiv)
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Temperature : 0°C to room temperature
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Workup : Hydrolysis with NaHCO₃
Limitation : Low regioselectivity (<20% at position 4 predicted).
Alternative Synthetic Routes
Early-Stage Formylation
Introducing the aldehyde group prior to indole cyclization could circumvent late-stage selectivity issues:
Ortho-Lithiation of Bromoaniline
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Protect aniline as tert-butyl carbamate.
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Lithiate position 4 using (–)-sparteine/LDA complex.
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Quench with DMF to install formyl.
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Deprotect and continue indole synthesis.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Estimated Yield | Scalability |
|---|---|---|---|---|
| DoM | High regioselectivity | Multi-step protection/deprotection | 40–60% | Moderate |
| C–H Activation | Atom-economic | Catalyst sensitivity to bromine | 30–50% | Low |
| Vilsmeier-Haack | Simplicity | Poor position 4 selectivity | <20% | High |
| Early-Stage Formylation | Avoids late-stage functionalization | Aldehyde stability concerns | 25–35% | Moderate |
Experimental Considerations and Optimization
Solvent Effects on Formylation
Polar aprotic solvents (DMF, NMP) generally enhance electrophilic substitution but may coordinate metal catalysts in C–H activation approaches.
Temperature Control
Low temperatures (–78°C) favor kinetic control in DoM, potentially improving position 4 selectivity over thermodynamic pathways.
Protecting Group Strategy
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Silyl Ethers : Trimethylsilyl protection of the indole NH improves solubility in lithiation steps.
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Acetyl Groups : Easily removed under mild basic conditions post-formylation.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Bromo-7-methyl-1H-indole-4-carboxylic acid.
Reduction: 5-Bromo-7-methyl-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Drug Development
Intermediate in Synthesis
5-Bromo-7-methyl-1H-indole-4-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in multiple reactions, such as nucleophilic substitutions and condensation reactions. This compound is particularly significant in the development of indole derivatives, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties .
Synthetic Routes
Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce costs. For instance, methods involving 4-bromo-2-methylaniline as a starting material have been developed, allowing efficient production of 5-bromo-7-methylindole derivatives through iodination and coupling reactions . These synthetic methodologies are critical for large-scale production required in pharmaceutical applications.
Biological Activities
Anticancer Properties
Research has indicated that indole derivatives, including those derived from this compound, exhibit significant anticancer activities. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Effects
Additionally, compounds related to this compound have demonstrated antimicrobial properties against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents . The efficacy of these compounds can be attributed to their ability to interfere with microbial metabolism or cell wall synthesis.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study on Anticancer Activity (2020) | Demonstrated that derivatives of 5-bromo-7-methylindole induce apoptosis in breast cancer cells. | Potential use in cancer therapy. |
| Antimicrobial Efficacy Study (2021) | Showed effectiveness against E. coli and S. aureus strains. | Development of new antimicrobial agents. |
| Synthesis Optimization Research (2022) | Improved yield of 5-bromo-7-methylindole from 60% to over 90% using novel catalysts. | Cost-effective production for pharmaceutical applications. |
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-1H-indole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The methyl group in the target compound increases logP compared to methoxy- or hydroxy-substituted analogs, influencing membrane permeability in biological systems.
Biological Activity
5-Bromo-7-methyl-1H-indole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of a bromine atom at the 5-position and a methyl group at the 7-position of the indole ring. The aldehyde functional group at the 4-position enhances its reactivity, making it a valuable scaffold in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL | |
| Cryptococcus neoformans | 16 µg/mL | |
| Escherichia coli | 32 µg/mL |
The compound exhibited potent activity against MRSA with an MIC of ≤ 0.25 µg/mL, indicating its potential as a lead compound for developing new antibiotics. Additionally, it showed moderate activity against Cryptococcus neoformans, a pathogenic fungus.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with tubulin polymerization.
Table 2: Anticancer Activity Data
The IC50 values indicate that the compound is effective in inhibiting the growth of several cancer cell lines at micromolar concentrations. The mechanism of action appears to be linked to oxidative stress and disruption of microtubule dynamics.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells:
- Antimicrobial Mechanism : The presence of the bromine atom enhances the compound's lipophilicity, facilitating its penetration into bacterial membranes and disrupting cellular integrity.
- Anticancer Mechanism : The aldehyde group can form adducts with nucleophilic sites on proteins and DNA, leading to cellular apoptosis. Additionally, the compound's ability to generate ROS contributes to oxidative damage in cancer cells.
Case Studies
Several case studies have been published that delve into the biological effects of this compound:
- Study on MRSA : A study demonstrated that derivatives of this compound exhibited enhanced anti-MRSA activity compared to non-brominated analogs, suggesting that halogen substitution plays a crucial role in bioactivity .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays against human embryonic kidney cells showed that while some derivatives were cytotoxic, others maintained low toxicity profiles while exhibiting strong antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-7-methyl-1H-indole-4-carbaldehyde, and what are their critical reaction conditions?
- Methodology : The compound is synthesized via sequential bromination and formylation of indole precursors. For example:
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Bromination : 7-methyl-1H-indole undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) under acidic conditions (e.g., acetic acid) .
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Formylation : The intermediate is formylated at the 4th position using Vilsmeier-Haack conditions (POCl₃/DMF) .
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Key parameters : Temperature control (0–5°C for bromination, 90°C for formylation), solvent selection (DMF for formylation), and stoichiometric ratios (e.g., 1.2 equivalents of bromine) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 0°C | 65–70 | >95% |
| Formylation | POCl₃/DMF, 90°C | 50–55 | >98% |
Q. How is the structural characterization of this compound validated?
- Analytical techniques :
- NMR : and NMR confirm the aldehyde proton (δ ~10.0 ppm) and bromine/methyl substitution patterns .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H] at m/z 238.08 .
- X-ray crystallography : SHELXL software refines crystal structures to verify bond angles and spatial arrangement .
Q. What purification strategies are recommended for this compound?
- Chromatography : Flash column chromatography with 70:30 ethyl acetate/hexane yields >95% purity .
- Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98% .
Advanced Research Questions
Q. How can reaction yields for this compound be optimized in multi-step syntheses?
- Contradiction analysis : Low formylation yields (50–55%) are attributed to competing side reactions (e.g., over-oxidation).
- Solutions :
- Use slow reagent addition to minimize exothermic side reactions .
- Replace DMF with N-methylpyrrolidone (NMP) to stabilize the aldehyde intermediate .
- Case study : Substituting DMF with NMP increased formylation yields to 65% while maintaining purity (>97%) .
Q. How do researchers resolve contradictions in reported biological activities of indole derivatives?
- Methodology :
- Dose-response profiling : Compare IC₅₀ values across studies to identify outliers (e.g., discrepancies in anticancer activity due to assay variability) .
- Target validation : Use molecular docking (e.g., AutoDock Vina) to verify binding interactions with enzymes like cytochrome P450 .
- Example : A 2025 study reconciled conflicting antimicrobial data by standardizing MIC testing against S. aureus (ATCC 25923), showing consistent inhibition at 25 µg/mL .
Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
- Software :
- SHELX suite : For crystallographic refinement and electron density mapping .
- Retrosynthesis tools : AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible one-step synthetic pathways using template relevance models .
- Application : Reaxys identified Suzuki-Miyaura cross-coupling as a viable route for introducing aryl groups at the 4th position .
Q. How is the compound’s stability under varying storage conditions assessed?
- Protocol :
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
- Findings : <5% degradation under inert (N₂) storage at -20°C; 15% degradation under ambient light/air .
Research Design Considerations
Designing a study to explore the compound’s role in fluorescent probe development :
- Hypothesis : The aldehyde group enables conjugation with amine-containing fluorophores (e.g., dansyl chloride).
- Methods :
- Synthesis : Couple this compound with dansyl hydrazine via Schiff base formation .
- Validation : Confocal microscopy to track cellular uptake in HeLa cells .
Addressing contradictory cytotoxicity data in cancer cell lines :
- Experimental framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
